molecular formula C6H6N4OS B15245331 5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one CAS No. 61457-14-5

5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one

Cat. No.: B15245331
CAS No.: 61457-14-5
M. Wt: 182.21 g/mol
InChI Key: COUZDXWEUBROIO-UHFFFAOYSA-N
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Description

5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one is a heterocyclic compound that features a fused ring system combining a thiadiazole and a pyrimidine ring

Preparation Methods

The synthesis of 5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable hydrazine derivatives in the presence of a base such as triethylamine . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism by which 5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:

The uniqueness of 5-Ethyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one lies in its fused ring system, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

61457-14-5

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

5-ethyl-6H-thiadiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C6H6N4OS/c1-2-3-7-5(11)4-6(8-3)12-10-9-4/h2H2,1H3,(H,7,8,11)

InChI Key

COUZDXWEUBROIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=O)N1)N=NS2

Origin of Product

United States

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